molecular formula C18H14FN3O3S B2408451 2-FLUORO-N-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE CAS No. 851861-30-8

2-FLUORO-N-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE

Cat. No.: B2408451
CAS No.: 851861-30-8
M. Wt: 371.39
InChI Key: RVMAYSSHBNBMOD-UHFFFAOYSA-N
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Description

2-FLUORO-N-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with a fluorine atom and a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-N-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.

    Thioether formation: The oxadiazole ring is then reacted with 2-oxo-2-phenylethyl halides to form the thioether linkage.

    Benzamide formation: The final step involves the coupling of the oxadiazole-thioether intermediate with 2-fluorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-N-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-FLUORO-N-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-FLUORO-N-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE involves its interaction with specific molecular targets. The oxadiazole ring and thioether linkage are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorine atom on the benzamide ring can also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[(2R,3S,6S)-2-(hydroxymethyl)-6-[2-oxo-2-(2-phenylethylamino)ethyl]-3-oxanyl]benzamide
  • 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide

Uniqueness

2-FLUORO-N-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE is unique due to the presence of the 1,3,4-oxadiazole ring and the thioether linkage, which are not commonly found together in similar compounds. These structural features contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-fluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3S/c19-14-9-5-4-8-13(14)17(24)20-10-16-21-22-18(25-16)26-11-15(23)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMAYSSHBNBMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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